2-(2-Chloro-5-fluorophenyl)propan-2-ol
Description
2-(2-Chloro-5-fluorophenyl)propan-2-ol is a tertiary alcohol featuring a chlorinated and fluorinated aromatic ring. Its molecular structure includes a hydroxyl group attached to a central carbon atom, which is bonded to two methyl groups and a 2-chloro-5-fluorophenyl substituent. The chloro and fluoro substituents likely enhance its lipophilicity and metabolic stability compared to non-halogenated analogs .
Properties
Molecular Formula |
C9H10ClFO |
|---|---|
Molecular Weight |
188.62 g/mol |
IUPAC Name |
2-(2-chloro-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10ClFO/c1-9(2,12)7-5-6(11)3-4-8(7)10/h3-5,12H,1-2H3 |
InChI Key |
XGZKRFRWFWBQEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)F)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluorophenyl)propan-2-ol typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. The reaction is conducted under hydrogen gas at elevated pressures and temperatures to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2-Chloro-5-fluorophenyl)propan-2-one.
Reduction: 2-(2-Chloro-5-fluorophenyl)propane.
Substitution: 2-(2-Methoxy-5-fluorophenyl)propan-2-ol.
Scientific Research Applications
2-(2-Chloro-5-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Electrophysiological Activity : Indole-based propan-2-ol derivatives () show antiarrhythmic effects at 10 μM, implying that the target compound’s halogenated structure could modulate ion channel interactions .
- Adrenoceptor Binding: Methoxy substituents in ’s compounds enhance α1-adrenoceptor affinity (Ki = 0.8 nM). The chloro and fluoro groups in the target compound may similarly fine-tune receptor interactions but require experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
